4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C17H17N5O and its molecular weight is 307.357. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
The compound involves a triazole ring, a class of five-membered heterocyclic compounds noted for their significant importance in drug development due to their diverse biological activities. The versatility of triazoles is highlighted by their structural variations and the potential for varied biological interactions. These compounds have been extensively studied for their therapeutic potential, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. Their broad spectrum of biological activity makes them a focal point for pharmaceutical research and development (Ferreira et al., 2013).
Broad Spectrum of Biological Activities
Triazines, another important class of compounds often studied in conjunction with triazoles, are known for their varied biological activities. They have been evaluated for a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, antiviral, and antimalarial activities. This suggests the potential for the subject compound to be part of research aiming at developing future drugs for a variety of diseases (Verma et al., 2019).
Synthetic Routes and Applications
The synthesis and applications of 1,2,3-triazoles are not just limited to pharmaceuticals but also extend to material science, bioconjugation, and other fields. The stability of triazole rings under various conditions, such as acidic or basic hydrolysis, makes them suitable for interaction with biological targets. The discovery of eco-friendly synthesis methods, like the copper-catalyzed azide-alkyne cycloaddition, has expanded the scope of triazoles in various industries. The advancement in synthetic routes paves the way for the development of new compounds with potential applications in drug discovery and other fields (Kaushik et al., 2019, de Souza et al., 2019).
Corrosion Inhibition
Interestingly, 1,2,3-triazole derivatives have been recognized for their corrosion inhibition properties. These compounds have been used to protect metals like steel, copper, iron, and aluminum against corrosion, especially in acidic environments. The ability to design and synthesize such compounds opens up potential applications in industries where material longevity and durability are crucial (Hrimla et al., 2021).
Properties
IUPAC Name |
4-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c18-11-12-1-3-13(4-2-12)17(23)21-14-5-6-15(21)10-16(9-14)22-19-7-8-20-22/h1-4,7-8,14-16H,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUHSRAOSAHLTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C#N)N4N=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.